
1,3-Butadiene, 1,1,2-trichloro-
Overview
Description
1,3-Butadiene, 1,1,2-trichloro- (CAS: 2852-07-5), also known as 1,1,2-trichloro-1,3-butadiene, is a halogenated derivative of 1,3-butadiene. Its molecular formula is C₄H₃Cl₃ (molecular weight: 157.42 g/mol). This compound is characterized by three chlorine atoms attached to the first and second carbons of the conjugated diene system, altering its reactivity and physical properties compared to non-halogenated butadienes.
Comparison with Similar Compounds
Key Properties:
- Toxicity : Oral LD₅₀ in rats is 680 mg/kg , indicating moderate acute toxicity. It causes severe eye irritation (100 mg exposure in rabbits) .
- Reactivity: Reacts violently with water and decomposes upon heating to release toxic fumes of Cl⁻ and NOₓ .
- Synthetic Applications: Used in the synthesis of complex organochlorine derivatives, such as 1,1,2-trichloro-4-(2,5-dimethylphenylthio)-1-buten-3-yne and other sulfur-containing analogs .
Comparison with Structurally Similar Compounds
1,3-Butadiene, 1,1,3,4-Tetrachloro- (CAS: 34867-83-9)
- Molecular Formula : C₄H₂Cl₄ (molar mass: 191.87 g/mol).
- Structure : Features four chlorine atoms at positions 1, 1, 3, and 4, creating a more sterically hindered and less volatile compound than the trichloro derivative.
- Environmental Presence : Detected in environmental samples at concentrations up to 498 µg/kg in contaminated soils .
Hexachlorobutadiene (HCBD) (CAS: 87-68-3)
- Molecular Formula : C₄Cl₆ (molar mass: 260.76 g/mol).
- Boiling Point: ~215°C (estimated), significantly higher than non-chlorinated butadienes. Toxicity: Classified as a probable human carcinogen and toxic to aquatic life .
- Applications: Historically used as a solvent and in rubber manufacturing, now restricted under international treaties like the Stockholm Convention .
1,3-Butadiene, 1,1,2,3,4,4-Hexachloro- (CAS: Not explicitly listed)
- Molecular Formula : Likely C₄Cl₆ (similar to HCBD but with different chlorine positioning).
Comparative Data Table
Key Research Findings
Chlorination Position and Reactivity :
- The position and number of chlorine atoms significantly influence reactivity. For example, 1,1,2-trichloro-1,3-butadiene is more reactive toward nucleophiles than HCBD due to fewer steric hindrances .
- Increasing chlorine content (e.g., HCBD) correlates with higher environmental persistence and toxicity .
Environmental Impact :
- Chlorinated butadienes are frequently detected in industrial zones. 1,1,2-trichloro-1,3-butadiene and its derivatives are prioritized in VOC monitoring due to their mobility in air and water .
Synthetic Utility :
- These compounds serve as intermediates in synthesizing sulfur- and fluorine-containing polymers. For example, 1,1,2-trichloro-1,3-butadiene reacts with 2,5-dimethylbenzenethiol to form cross-linked polymers .
Properties
CAS No. |
2852-07-5 |
---|---|
Molecular Formula |
C4H3Cl3 |
Molecular Weight |
157.42 g/mol |
IUPAC Name |
1,1,2-trichlorobuta-1,3-diene |
InChI |
InChI=1S/C4H3Cl3/c1-2-3(5)4(6)7/h2H,1H2 |
InChI Key |
ZFBGKBGUMMBBMY-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=C(Cl)Cl)Cl |
Related CAS |
25854-04-0 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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